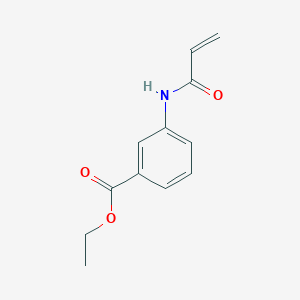
1-Boc-4-(2-Ethoxycarbonylvinyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Butyl 4-(3-ethoxy-3-oxoprop-1-enyl)-tetrahydropyridine-1(2H)-carboxylate: is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydropyridine ring substituted with a t-butyl ester group and an ethoxy-oxopropenyl side chain, making it a versatile molecule for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(2-Ethoxycarbonylvinyl)piperidine typically involves multiple steps, including the formation of the tetrahydropyridine ring and the introduction of the t-butyl ester and ethoxy-oxopropenyl groups. One common method involves the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the t-Butyl Ester Group: This step often involves esterification reactions using t-butyl alcohol and an acid catalyst.
Addition of the Ethoxy-Oxopropenyl Side Chain: This can be done through a condensation reaction with ethyl acetoacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
t-Butyl 4-(3-ethoxy-3-oxoprop-1-enyl)-tetrahydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
t-Butyl 4-(3-ethoxy-3-oxoprop-1-enyl)-tetrahydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Boc-4-(2-Ethoxycarbonylvinyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
t-Butyl 4-(3-oxoprop-1-enyl)-tetrahydropyridine-1(2H)-carboxylate: Lacks the ethoxy group, which may affect its reactivity and applications.
Ethyl 4-(3-ethoxy-3-oxoprop-1-enyl)-tetrahydropyridine-1(2H)-carboxylate: Contains an ethyl ester instead of a t-butyl ester, potentially altering its physical and chemical properties.
Uniqueness
t-Butyl 4-(3-ethoxy-3-oxoprop-1-enyl)-tetrahydropyridine-1(2H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the t-butyl ester and ethoxy-oxopropenyl groups makes it a versatile compound for various synthetic and research purposes.
Propriétés
Formule moléculaire |
C15H25NO4 |
|---|---|
Poids moléculaire |
283.36 g/mol |
Nom IUPAC |
tert-butyl 4-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H25NO4/c1-5-19-13(17)7-6-12-8-10-16(11-9-12)14(18)20-15(2,3)4/h6-7,12H,5,8-11H2,1-4H3 |
Clé InChI |
XOSLGZABCJLALW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC1CCN(CC1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Bromo(Phenyl)Methyl]Phosphonic Acid](/img/structure/B8690302.png)

![Ethyl 4-hydroxy-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B8690316.png)
![2-Cyclopropyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B8690322.png)







![5,7-Dichloro-6-(2-chloro-6-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B8690383.png)


